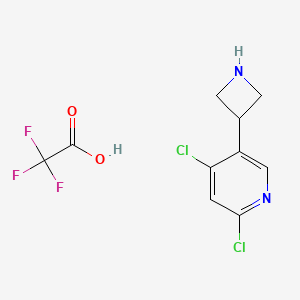![molecular formula C44H47N5O14S3 B13705739 [13-[4-[2-(2,5-dioxopyrrol-1-yl)ethylcarbamoyl]-2-[methyl(2-sulfoethyl)carbamoyl]phenyl]-6,7,7,19,19,20-hexamethyl-17-(sulfomethyl)-2-oxa-6-aza-20-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(22),3(12),4,8,10,13,15,17,20-nonaen-9-yl]methanesulfonate](/img/structure/B13705739.png)
[13-[4-[2-(2,5-dioxopyrrol-1-yl)ethylcarbamoyl]-2-[methyl(2-sulfoethyl)carbamoyl]phenyl]-6,7,7,19,19,20-hexamethyl-17-(sulfomethyl)-2-oxa-6-aza-20-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(22),3(12),4,8,10,13,15,17,20-nonaen-9-yl]methanesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound [13-[4-[2-(2,5-dioxopyrrol-1-yl)ethylcarbamoyl]-2-[methyl(2-sulfoethyl)carbamoyl]phenyl]-6,7,7,19,19,20-hexamethyl-17-(sulfomethyl)-2-oxa-6-aza-20-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(22),3(12),4,8,10,13,15,17,20-nonaen-9-yl]methanesulfonate is a complex organic molecule with a highly intricate structure. This compound is notable for its potential applications in various fields, including chemistry, biology, and medicine. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable compound for scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [13-[4-[2-(2,5-dioxopyrrol-1-yl)ethylcarbamoyl]-2-[methyl(2-sulfoethyl)carbamoyl]phenyl]-6,7,7,19,19,20-hexamethyl-17-(sulfomethyl)-2-oxa-6-aza-20-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(22),3(12),4,8,10,13,15,17,20-nonaen-9-yl]methanesulfonate involves multiple steps, each requiring specific reaction conditions. The process typically starts with the preparation of the core structure, followed by the introduction of various functional groups. Common reagents used in the synthesis include organic solvents, catalysts, and protective groups to ensure the stability of intermediate compounds.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis techniques, such as continuous flow reactors, to ensure high yield and purity. The use of advanced purification methods, such as chromatography and crystallization, is essential to obtain the final product in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
The compound undergoes various types of chemical reactions, including:
Reduction: The addition of hydrogen atoms or the removal of oxygen atoms.
Substitution: The replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and pH are carefully controlled to optimize the yield and selectivity of the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce sulfoxides or sulfones, while reduction reactions may yield alcohols or amines.
Applications De Recherche Scientifique
The compound has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methylammonium lead halide: Known for its applications in solar cells and light-emitting diodes.
Diethyl malonate: Used in the synthesis of barbiturates and other pharmaceuticals.
Heusler compounds: Magnetic intermetallics with applications in data storage and spintronics.
Uniqueness
The uniqueness of [13-[4-[2-(2,5-dioxopyrrol-1-yl)ethylcarbamoyl]-2-[methyl(2-sulfoethyl)carbamoyl]phenyl]-6,7,7,19,19,20-hexamethyl-17-(sulfomethyl)-2-oxa-6-aza-20-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(22),3(12),4,8,10,13,15,17,20-nonaen-9-yl]methanesulfonate lies in its complex structure and versatile reactivity. Unlike simpler compounds, it can participate in a wide range of chemical reactions, making it a valuable tool for researchers in various fields.
Propriétés
Formule moléculaire |
C44H47N5O14S3 |
|---|---|
Poids moléculaire |
966.1 g/mol |
Nom IUPAC |
[13-[4-[2-(2,5-dioxopyrrol-1-yl)ethylcarbamoyl]-2-[methyl(2-sulfoethyl)carbamoyl]phenyl]-6,7,7,19,19,20-hexamethyl-17-(sulfomethyl)-2-oxa-6-aza-20-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(22),3(12),4,8,10,13,15,17,20-nonaen-9-yl]methanesulfonate |
InChI |
InChI=1S/C44H47N5O14S3/c1-43(2)21-26(23-65(57,58)59)29-17-32-36(19-34(29)47(43)6)63-37-20-35-30(27(24-66(60,61)62)22-44(3,4)48(35)7)18-33(37)40(32)28-9-8-25(16-31(28)42(53)46(5)14-15-64(54,55)56)41(52)45-12-13-49-38(50)10-11-39(49)51/h8-11,16-22H,12-15,23-24H2,1-7H3,(H3-,45,52,54,55,56,57,58,59,60,61,62) |
Clé InChI |
KHLXTCOIBXKXIC-UHFFFAOYSA-N |
SMILES canonique |
CC1(C=C(C2=CC3=C(C=C2N1C)OC4=CC5=[N+](C(C=C(C5=CC4=C3C6=C(C=C(C=C6)C(=O)NCCN7C(=O)C=CC7=O)C(=O)N(C)CCS(=O)(=O)O)CS(=O)(=O)O)(C)C)C)CS(=O)(=O)[O-])C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


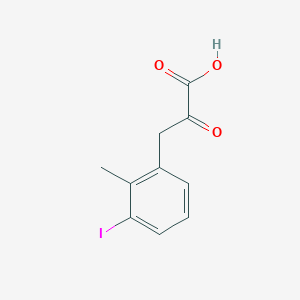
![4-[(3-Aminophenyl)amino]cyclohexanol](/img/structure/B13705659.png)
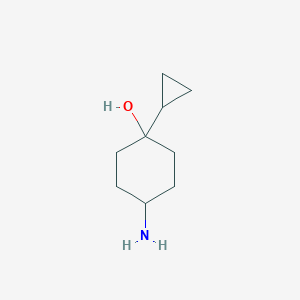
![1-[1-(4-Iodophenyl)cyclobutyl]-3-methyl-1-butylamine](/img/structure/B13705670.png)
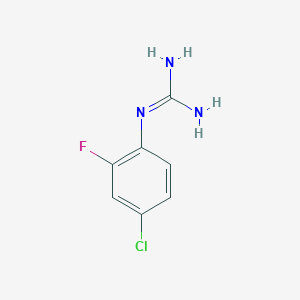
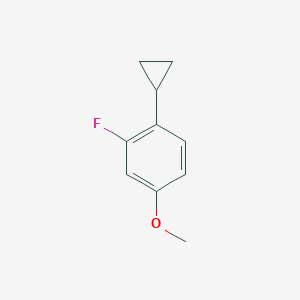
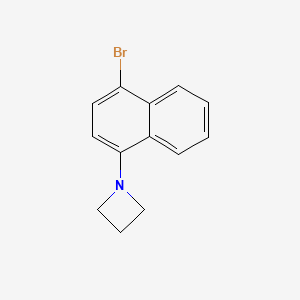
![3-Amino-5-[3-(1-imidazolyl)phenyl]pyrazole](/img/structure/B13705712.png)
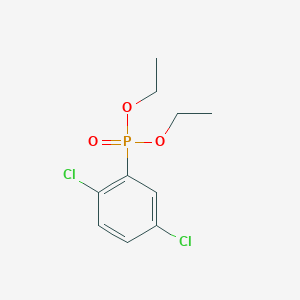
![2-(4-Cyanophenoxy)-N-[4-[(4-methyl-1-piperazinyl)methyl]phenyl]propanamide](/img/structure/B13705725.png)



